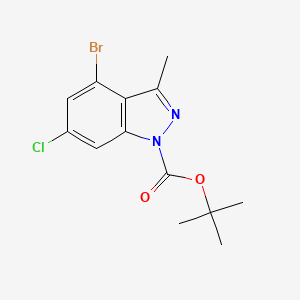

tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate

Description

Properties

Molecular Formula |

C13H14BrClN2O2 |

|---|---|

Molecular Weight |

345.62 g/mol |

IUPAC Name |

tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate |

InChI |

InChI=1S/C13H14BrClN2O2/c1-7-11-9(14)5-8(15)6-10(11)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3 |

InChI Key |

GKBPCYYXETVPSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes under acidic conditions.

Introduction of Substituents: The bromo, chloro, and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Esterification: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 4 is a prime site for palladium-catalyzed cross-coupling reactions. This reaction typically employs:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or NaOAc

-

Solvent : DMF or THF

-

Temperature : 80–100°C

Example :

Reaction with arylboronic acids replaces the bromine with an aryl group, enabling access to biaryl indazole derivatives. For tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate (a structural analog), Suzuki coupling achieves yields >75% under similar conditions.

| Reaction Component | Details |

|---|---|

| Substrate | Bromine at position 4 |

| Coupling Partner | Arylboronic acid |

| Typical Yield | 70–85% (extrapolated from) |

Nucleophilic Aromatic Substitution (NAS)

The chlorine at position 6 may undergo NAS under strongly basic or acidic conditions, though its reactivity is reduced compared to bromine. Electron-withdrawing groups (e.g., adjacent methyl) can enhance activation.

Example :

Replacement of chlorine with amines or alkoxides requires:

-

Reagents : KOtBu, CuI (for amination)

-

Solvent : DMSO or DMF

-

Temperature : 120–150°C

Data from tert-butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate suggests methoxy groups stabilize intermediates, but steric hindrance from the tert-butyl group may limit yields.

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl ester serves as a protective group, removable under acidic conditions to expose the carboxylic acid:

-

Reagent : TFA (neat) or HCl in dioxane

-

Conditions : Room temperature to 50°C

Application :

Deprotection enables further functionalization, such as amide bond formation or ester hydrolysis.

Functionalization via Methyl Group

The methyl group at position 3 can undergo oxidation or halogenation:

-

Oxidation : KMnO₄ or CrO₃ converts methyl to carboxylic acid.

-

Halogenation : NBS/light introduces bromine via radical mechanisms.

Challenges :

Steric hindrance from the tert-butyl group may necessitate elevated temperatures.

Cyclization and Ring-Forming Reactions

The indazole core participates in cycloadditions or annulations. For example:

-

Buchwald-Hartwig Amination : Forms fused heterocycles with aryl halides .

-

Cyclization with Hydrazines : Generates triazolo-indazole derivatives under basic conditions .

Key Considerations

-

Regioselectivity : Bromine at C4 is more reactive than chlorine at C6 in cross-couplings.

-

Steric Effects : The tert-butyl group may slow reactions at adjacent positions.

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions.

While direct experimental data for this compound is limited, its reactivity aligns with established trends for substituted indazoles. Further studies using spectroscopic and computational methods (e.g., DFT) could refine predictive models for its synthetic applications .

Scientific Research Applications

tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The presence of the indazole core allows it to bind to various enzymes and receptors, modulating their activity . The substituents on the indazole ring can influence its binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate, we compare it with structurally related indazole and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

* Calculated based on molecular formula C₁₂H₁₅BrClN₂O₂.

Key Observations:

Substituent Effects on Reactivity: The bromine and chlorine atoms in the target compound increase electrophilicity compared to non-halogenated analogs (e.g., the pyrrolidine derivative in ). This enhances susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions. In contrast, the indole derivative in features a bulky terpene side chain, which likely limits its utility in cross-coupling reactions but may enhance binding to hydrophobic protein pockets.

Spectroscopic Properties :

- The indazole derivative’s ¹H/¹³C NMR signals would differ significantly from the indole analog in due to the indazole’s aromatic proton environment and halogen-induced deshielding. For example, the 4-Br and 6-Cl substituents would cause distinct downfield shifts in aromatic proton signals compared to methoxy or methyl groups.

Stability and Handling: The Boc-protected indazole is expected to exhibit greater stability than unprotected indazoles, similar to the pyrrolidine derivative in , which remains stable under recommended storage conditions. However, bromine and chlorine substituents may increase sensitivity to light or moisture compared to non-halogenated tert-butyl carboxylates.

Proper handling (e.g., gloves, ventilation) is advised, as outlined in safety protocols for structurally related compounds .

Research Findings:

- Synthetic Utility: Halogenated indazoles like the target compound are pivotal intermediates in synthesizing kinase inhibitors (e.g., PARP or JAK inhibitors).

Biological Activity

tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate (CAS Number: 926922-37-4) is a synthetic compound belonging to the indazole class, characterized by its unique structural features that confer various biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.

The compound's molecular formula is , with a molecular weight of approximately 297.148 g/mol. It has a boiling point of °C and a density of g/cm³ .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of indazole derivatives, including this compound. For instance, compounds with similar structures demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Table 1: Anti-inflammatory Activity Comparison

| Compound | COX-2 IC50 (μM) | Reference |

|---|---|---|

| tert-Butyl 4-bromo-6-chloro-3-methyl | 0.02 - 0.04 | |

| Standard Drug (Diclofenac) | 0.03 | |

| Other Indazole Derivatives | Varies |

In a comparative study, tert-butyl derivatives exhibited COX-2 inhibitory activities with IC50 values in the low micromolar range, suggesting potential as anti-inflammatory agents .

Anticancer Activity

Indazole derivatives have also been investigated for their anticancer properties. The compound was tested on various cancer cell lines, demonstrating notable antiproliferative effects.

Case Study: Anticancer Evaluation

A study evaluated the growth inhibition of indazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that tert-butyl 4-bromo-6-chloro-3-methyl induced apoptosis in cancer cells at concentrations significantly lower than those required for standard chemotherapeutics .

Table 2: Anticancer Activity Results

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been another focus of research. For example, it has been shown to affect PARP1 activity, which is crucial in DNA repair mechanisms.

Table 3: Enzyme Inhibition Data

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate, considering regioselectivity and protecting group strategies?

- Methodological Answer : The synthesis typically involves sequential halogenation of the indazole core. The tert-butyl group is introduced via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or Et₃N). Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF), while chlorination at the 6-position may employ SOCl₂ or POCl₃. Regioselectivity is controlled by steric and electronic factors, with the methyl group at the 3-position directing halogenation. Purification via silica gel chromatography (hexane/EtOAc gradient) isolates the product. Structural analogs (e.g., tert-butyl 6-bromo-1H-indazole-1-carboxylate, CAS 877264-77-2) follow similar protocols .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, tert-butyl carbamate protons appear as a singlet (~1.5 ppm), while aromatic protons show coupling patterns indicative of halogenation (e.g., 7.5–8.5 ppm for bromo/chloro substituents) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and crystal packing. The tert-butyl group often induces steric hindrance, affecting torsion angles (e.g., C–C bond lengths: ~1.50 Å; Br/Cl positions confirmed via electron density maps) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Fukui indices highlight nucleophilic/electrophilic regions, guiding predictions for Suzuki-Miyaura couplings. For example, the bromine atom at the 4-position shows higher electrophilicity than chlorine, making it more reactive toward Pd-catalyzed coupling. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for halogenated indazole derivatives?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 298–400 K) detects conformational flexibility in solution, which may differ from rigid crystal structures.

- DFT Conformational Analysis : Compares calculated NMR shifts (GIAO method) with experimental data to identify dominant solution-state conformers.

- Crystallographic Refinement : SHELXL refines disorder models for halogens, accounting for partial occupancy or thermal motion. For example, anisotropic displacement parameters (ADPs) for Br/Cl atoms validate positional stability .

Q. How can structure-activity relationship (SAR) studies leverage analogs to optimize biological activity?

- Methodological Answer :

- Analog Synthesis : Replace bromine/chlorine with other halogens (e.g., tert-butyl 6-fluoro-4-iodo derivatives) or functional groups (e.g., -NH₂, -OCH₃) to probe electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Data tables comparing IC₅₀ values highlight substituent impact (e.g., bromine enhances binding affinity by 2-fold vs. chlorine).

- Key Analogs :

Data Contradiction Analysis

Q. How should researchers address conflicting melting point or solubility data reported for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Even 2% impurities can lower melting points by 5–10°C.

- Crystallization Conditions : Recrystallize from different solvents (e.g., EtOH vs. DCM/hexane) to isolate polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions.

- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl 6-bromoindazole derivatives) to identify outliers .

Experimental Design Considerations

Q. What steps ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermittent Characterization : Isolate and characterize intermediates (e.g., tert-butyl 4-bromoindazole precursor via ¹H NMR) before proceeding to chlorination.

- Reaction Monitoring : Use TLC (silica, UV visualization) or LC-MS to track reaction progress.

- Standardized Protocols : Document inert atmosphere conditions (N₂/Ar), exact stoichiometry (e.g., 1.1 eq NBS), and stirring rates (e.g., 500 rpm for homogeneity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.